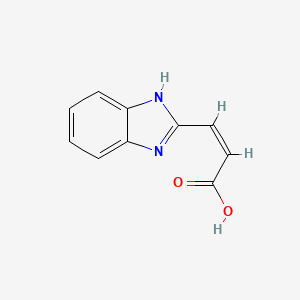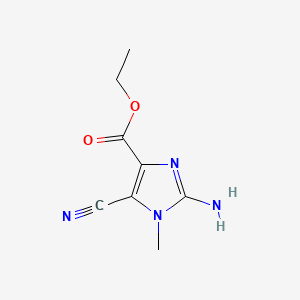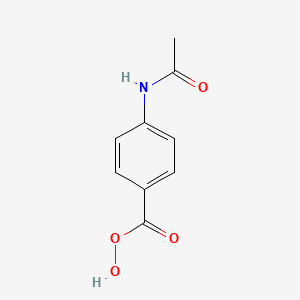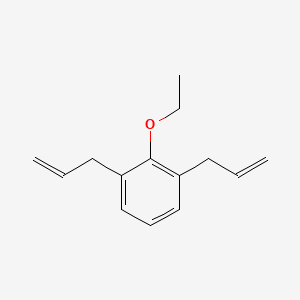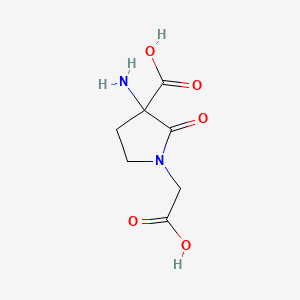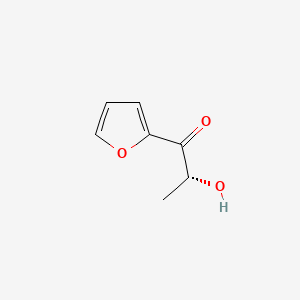
(R)-1-(Furan-2-yl)-2-hydroxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl[®-1-hydroxyethyl] ketone is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a hydroxyethyl ketone group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the condensation of furan-2-carbaldehyde with ®-1-hydroxyethyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Furan-2-yl[®-1-hydroxyethyl] ketone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent product quality and minimize waste. The use of catalysts and advanced purification techniques further enhances the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-yl[®-1-hydroxyethyl] ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Applications De Recherche Scientifique
Furan-2-yl[®-1-hydroxyethyl] ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Furan-2-yl[®-1-hydroxyethyl] ketone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone.
Furan-2-ylmethanol: A related compound with a hydroxymethyl group instead of a hydroxyethyl ketone group.
Furan-2-ylacetic acid: Another furan derivative with an acetic acid substituent.
Uniqueness
Furan-2-yl[®-1-hydroxyethyl] ketone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyethyl ketone group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
152723-24-5 |
|---|---|
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.138 |
Nom IUPAC |
(2R)-1-(furan-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3/t5-/m1/s1 |
Clé InChI |
IJCOISTYFBUCPR-RXMQYKEDSA-N |
SMILES |
CC(C(=O)C1=CC=CO1)O |
Synonymes |
1-Propanone, 1-(2-furanyl)-2-hydroxy-, (2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


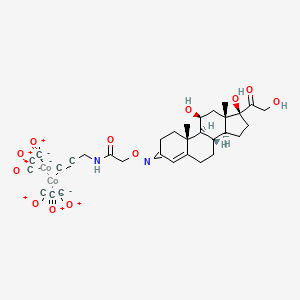
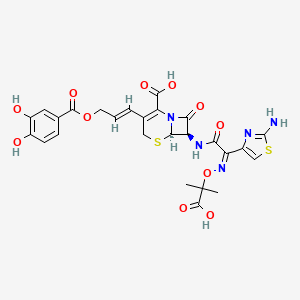
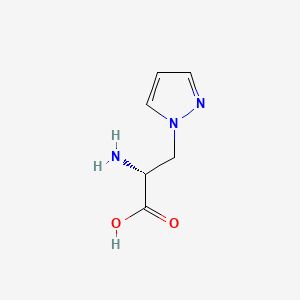
![Glycine, N-[4-[3-[(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)amino]-2-methyl-](/img/new.no-structure.jpg)
![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)
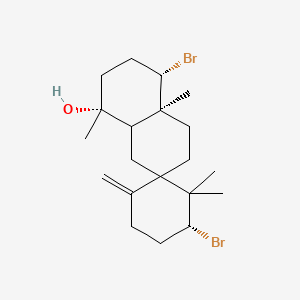
![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)
